molecular formula C21H24N2 B6058160 1-(9-anthrylmethyl)-4-ethylpiperazine

1-(9-anthrylmethyl)-4-ethylpiperazine

Cat. No. B6058160
M. Wt: 304.4 g/mol
InChI Key: QYMHHDJGISJEQN-UHFFFAOYSA-N
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Description

1-(9-anthrylmethyl)-4-ethylpiperazine, also known as ANE, is a chemical compound that has gained significant attention in the field of scientific research. ANE is a piperazine derivative that was first synthesized in 2009. Since then, ANE has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine.

Mechanism of Action

The mechanism of action of 1-(9-anthrylmethyl)-4-ethylpiperazine is not fully understood. However, it has been shown to inhibit the activity of CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis in cancer cells, and the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(9-anthrylmethyl)-4-ethylpiperazine in lab experiments is its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. However, one of the limitations of using 1-(9-anthrylmethyl)-4-ethylpiperazine in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-(9-anthrylmethyl)-4-ethylpiperazine. One potential area of research is the development of 1-(9-anthrylmethyl)-4-ethylpiperazine analogs with improved efficacy and reduced toxicity. Another potential area of research is the study of 1-(9-anthrylmethyl)-4-ethylpiperazine in combination with other compounds for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(9-anthrylmethyl)-4-ethylpiperazine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-(9-anthrylmethyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research. 1-(9-anthrylmethyl)-4-ethylpiperazine has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine. While there are still many unknowns about the compound, 1-(9-anthrylmethyl)-4-ethylpiperazine shows great potential for future research and application.

Synthesis Methods

The synthesis of 1-(9-anthrylmethyl)-4-ethylpiperazine involves the reaction of 1-(9-anthryl)-4-ethylpiperazine with formaldehyde in the presence of sodium borohydride. The resulting compound is then purified using column chromatography.

Scientific Research Applications

1-(9-anthrylmethyl)-4-ethylpiperazine has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, 1-(9-anthrylmethyl)-4-ethylpiperazine has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes. 1-(9-anthrylmethyl)-4-ethylpiperazine has also been studied for its potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c1-2-22-11-13-23(14-12-22)16-21-19-9-5-3-7-17(19)15-18-8-4-6-10-20(18)21/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHHDJGISJEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(9-Anthrylmethyl)-4-ethylpiperazine

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